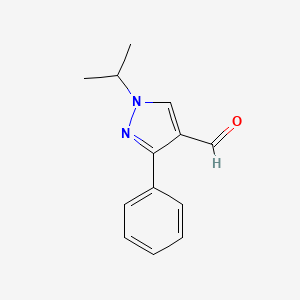

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-phenyl-1-propan-2-ylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C13H14N2O/c1-10(2)15-8-12(9-16)13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

SAJPGULNDDWHTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Methods Explored:

Vilsmeier-Haack reaction on benzylated pyrazoles (compound 5), which involves heating with DMF and POCl₃, yielding the aldehyde 6 with high efficiency (~60-85%).

Oxidation of hydroxypyrazoles (less favored due to potential side reactions and functional group incompatibility).

Key Reaction Conditions:

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 70°C, overnight | 60% | |

| Alternative | MnO₂ oxidation | Mild, specific to substrate | Variable | Patent |

The preferred method is the Vilsmeier-Haack reaction, which provides regioselective formylation at the 4-position without affecting other functional groups.

Conversion to Triflate Intermediates

The aldehyde 6 is then converted into a triflate, which serves as a versatile intermediate for cross-coupling reactions:

Reaction with Trifluoromethanesulfonic anhydride (Tf₂O) in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature yields 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 7) with yields around 83%.

Similarly, a related compound with an acetyl group at position 4 (compound 8) undergoes triflation to give compound 9 (4-acetyl derivative).

Pyrazole aldehyde + Tf₂O + TEA in DCM at room temperature

Yield: ~83%

Cross-Coupling Functionalization

The triflate intermediates (compounds 7 and 9 ) are subjected to palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 4-position:

Suzuki-Miyaura Coupling:

Sonogashira Coupling:

Heck Coupling:

- React with alkenes (styrene, acrylates).

- Catalysts: Pd(PPh₃)₂Cl₂.

- Conditions: 100°C.

- Yields: 55–78%.

Data Tables and Reaction Outcomes

Note: The yields vary based on the nature of the substituents and reaction conditions.

Final Product and Structural Confirmation

The cross-coupled products are characterized via:

- NMR spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F).

- Mass spectrometry .

- Infrared spectroscopy .

- Elemental analysis .

These techniques confirm the successful introduction of diverse functional groups at the 4-position of the pyrazole ring, leading to the target This compound derivatives.

Summary and Significance

The synthesis of This compound is efficiently achieved via:

- Regioselective formylation (Vilsmeier-Haack reaction).

- Conversion to triflate intermediates.

- Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

This methodology allows for the modular construction of pyrazole derivatives with diverse functional groups, facilitating their application in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Scientific Research Applications

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound differs from structurally related pyrazole-4-carbaldehydes in the nature of substituents at the 1- and 3-positions. Key analogs and their distinguishing features are summarized below:

- Electronic Effects : The isopropyl group (electron-donating via inductive effects) contrasts with electron-withdrawing substituents like benzoyl or nitro groups in analogs 4a and 4e. This difference modulates aromaticity, reactivity, and binding affinity in biological systems .

- Steric Effects : The bulky isopropyl group may hinder interactions in enzyme active sites compared to smaller substituents (e.g., methyl in or propargyloxy in ).

Physicochemical Properties

- Spectral Data :

- The aldehyde group in the target compound would show characteristic IR stretches at ~2762 cm⁻¹ (C-H aldehyde) and ~1647 cm⁻¹ (C=O aldehyde), similar to analogs like 4a .

- NMR signals for the isopropyl group (e.g., δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.0 ppm for CH) would distinguish it from benzoyl-substituted analogs, which display aromatic proton signals at δ ~7.0–8.5 ppm .

- Thermal Stability :

- Bulky substituents like isopropyl may enhance thermal stability compared to smaller groups (e.g., methyl), as seen in crystallographic studies of pyrazole derivatives .

Biological Activity

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O. Its structure features a pyrazole ring, which is known for various biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various pathogenic fungi . The compound's structure allows it to interact with microbial targets effectively.

| Microbial Strain | Activity | IC50 (µg/mL) |

|---|---|---|

| Cytospora sp. | Inhibitory | 26.96 |

| Colletotrichum gloeosporioides | Inhibitory | 28.84 |

| Alternaria solani | Inhibitory | 16.77 |

| Fusarium solani | Inhibitory | 22.10 |

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Certain pyrazole derivatives have been evaluated for their antitumor properties. A study reported that compounds similar to this compound exhibited promising activity against various cancer cell lines, indicating potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within the target organisms or cells. For instance, its ability to disrupt cell membrane integrity has been suggested as a mode of action for its antimicrobial effects .

Case Studies

- Antifungal Activity Assessment : A series of experiments were conducted to evaluate the antifungal efficacy of various pyrazole derivatives, including this compound, against several phytopathogenic fungi. The results indicated that these compounds could inhibit fungal growth effectively, making them candidates for agricultural applications .

- Anti-inflammatory Study : In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The results showed a significant decrease in inflammatory markers when treated with the pyrazole derivative compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or formylation reactions. For example, the Vilsmeier-Haack reaction is widely used to introduce the aldehyde group at the 4-position of the pyrazole ring, employing reagents like DMF and POCl₃ under controlled temperatures (60–80°C) . Another approach involves reacting substituted benzaldehydes with hydrazine derivatives, followed by cyclization and functionalization. Catalyst choice (e.g., K₂CO₃ for nucleophilic substitutions ) and solvent selection (ethanol, methanol) significantly impact reaction efficiency. Optimization studies suggest reflux conditions in polar aprotic solvents enhance yields by stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm aldehyde proton resonance (~9.8–10.2 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the pyrazole ring and orientation of the isopropyl group .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ~229 g/mol via ESI-MS) and fragmentation patterns .

- FT-IR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. How does the aldehyde group in this compound influence its reactivity in further functionalization?

- Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), condensations (e.g., Schiff base formation with amines), and redox transformations. For instance, condensation with hydrazines generates hydrazone derivatives, useful in coordination chemistry . The electron-withdrawing nature of the aldehyde enhances electrophilic substitution at the pyrazole ring’s 5-position, enabling regioselective modifications .

Advanced Research Questions

Q. What strategies optimize regioselectivity and yield in the synthesis of derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl-aryl bond formation .

- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields in cyclocondensation steps .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking with target enzymes (e.g., COX-2, kinases) identifies binding affinities. For example, pyrazole carbaldehydes show potential as kinase inhibitors due to hydrophobic interactions with the isopropyl group .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. The phenyl group’s electron density modulates membrane penetration in bacterial assays .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability and charge transfer in photophysical applications .

Q. What are the key challenges in analyzing decomposition pathways and stability of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–80°C, monitoring degradation via HPLC. Aldehyde oxidation to carboxylic acids is predominant under basic conditions .

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., ~180°C) and residual solvents .

- Light Exposure Studies : UV-Vis spectroscopy tracks photolytic degradation, requiring storage in amber vials under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.